mTOR inhibitor-2
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Overview
Description
mTOR inhibitor-2 is a compound that targets the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase. mTOR plays a crucial role in regulating cell growth, proliferation, metabolism, and survival by forming two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound is designed to inhibit the activity of these complexes, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mTOR inhibitor-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reagents and catalysts are used to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions: mTOR inhibitor-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are employed to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used in the presence of catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
mTOR inhibitor-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mTOR signaling pathway and its role in cellular processes.
Biology: Investigates the effects of mTOR inhibition on cell growth, proliferation, and autophagy.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the mTOR pathway.
Mechanism of Action
mTOR inhibitor-2 exerts its effects by binding to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways regulated by mTORC1 and mTORC2, leading to reduced cell growth, proliferation, and survival. The compound also affects other molecular targets and pathways, such as the phosphoinositide-3-kinase (PI3K)/AKT pathway, tuberous sclerosis complex (TSC), and adenosine monophosphate-activated protein kinase (AMPK) pathway .
Comparison with Similar Compounds
mTOR inhibitor-2 is compared with other similar compounds, such as:
Rapamycin: A natural mTOR inhibitor that specifically targets mTORC1.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin analog used in cancer therapy.
Torin1 and Torin2: ATP-competitive mTOR inhibitors that target both mTORC1 and mTORC2.
Uniqueness: this compound is unique in its ability to inhibit both mTORC1 and mTORC2, providing a broader range of therapeutic effects compared to compounds that target only one complex. This dual inhibition is particularly valuable in overcoming drug resistance and achieving more effective cancer treatment .
Properties
Molecular Formula |
C23H21N7O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[4-[9-(6-aminopyridin-3-yl)-2-oxopyrazino[2,3-c]quinolin-1-yl]piperidin-1-yl]acetonitrile |
InChI |
InChI=1S/C23H21N7O/c24-7-10-29-8-5-17(6-9-29)30-22(31)14-27-20-13-26-19-3-1-15(11-18(19)23(20)30)16-2-4-21(25)28-12-16/h1-4,11-14,17H,5-6,8-10H2,(H2,25,28) |
InChI Key |
PQEIMHBVHXTVNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=NC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)CC#N |
Origin of Product |
United States |
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